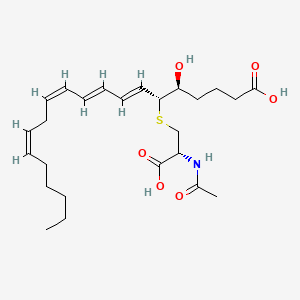

N-acetyl-LTE4

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Eicosanoids [FA03] -> Leukotrienes [FA0302]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C25H39NO6S |

|---|---|

Molekulargewicht |

481.6 g/mol |

IUPAC-Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7-,11-10-,13-12+,17-14+/t21-,22-,23+/m0/s1 |

InChI-Schlüssel |

BGGYAYMMFYBWEX-HXDOPMNESA-N |

Isomerische SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)NC(=O)C |

Kanonische SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |

Synonyme |

5-hydroxy-6-S-(2-acetamido-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid N-acetyl-LTE(4) N-acetylleukotriene E4 NA-LTE4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The N-acetyl-Leukotriene E4 Biosynthesis Pathway in Mast Cells: A Comprehensive Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cysteinyl leukotrienes (cys-LTs) are potent lipid mediators integral to the pathophysiology of allergic and inflammatory diseases, particularly asthma. Mast cells are primary producers of these molecules.[1][2] While the roles of leukotriene C4 (LTC4), D4 (LTD4), and E4 (LTE4) are well-established, the terminal product of the pathway, N-acetyl-leukotriene E4 (N-acetyl-LTE4), represents a critical, yet less-discussed, step in the inactivation and detoxification of these inflammatory signals.[3][4] This guide provides an in-depth exploration of the complete this compound biosynthetic pathway in mast cells, from initial cellular activation to the final acetylation event. We will dissect the enzymatic cascade, cellular compartmentalization, and regulatory mechanisms, grounding the discussion in authoritative scientific literature. Furthermore, this document serves as a practical resource, offering detailed, field-proven protocols for the culture and activation of human mast cells, and the subsequent analysis of their leukotriene products.

The Central Role of Mast Cells in Cysteinyl Leukotriene Synthesis

Mast cells are tissue-resident immune cells derived from myeloid stem cells, strategically located at mucosal surfaces and near blood vessels and nerves.[5][6][7] They are sentinel cells, rich in granules containing pre-formed inflammatory mediators like histamine and proteases.[7] Upon activation, typically via the cross-linking of surface-bound IgE by allergens, mast cells unleash a potent response that includes both the immediate release of these granular contents and the de novo synthesis of lipid mediators, including prostaglandins and the cysteinyl leukotrienes.[8][9]

The synthesis of cys-LTs is a hallmark of activated mast cells and is central to the inflammatory cascade they orchestrate.[2][10] This pathway begins with the liberation of arachidonic acid from the nuclear membrane and culminates in a series of enzymatic conversions that produce highly active signaling molecules.

The Core Biosynthetic Cascade: From Arachidonic Acid to Leukotriene E4

The formation of this compound is the final step in a multi-stage, multi-compartment pathway. Understanding the preceding steps is essential.

Intracellular Phase: The Genesis of LTC4

Upon cellular activation, the following sequential events occur within the mast cell, primarily at the nuclear envelope[11][12]:

-

Arachidonic Acid (AA) Liberation: Cytosolic phospholipase A2 (cPLA2) translocates to the nuclear membrane and hydrolyzes phospholipids to release AA.[10][11]

-

LTA4 Formation: The unstable epoxide intermediate, leukotriene A4 (LTA4), is generated from AA through the concerted action of 5-lipoxygenase (5-LO) and 5-lipoxygenase-activating protein (FLAP).[10][11]

-

LTC4 Synthesis: The pivotal enzyme, Leukotriene C4 synthase (LTC4S) , an integral membrane protein, catalyzes the conjugation of LTA4 with reduced glutathione (GSH) to form LTC4.[1][10][11][13] This is the committed step in cys-LT synthesis. Human mast cells may also express microsomal GSH transferase type 2, a second enzyme capable of this conversion.[14]

Once synthesized, LTC4 is actively transported out of the cell into the extracellular space.[1][13][15]

Extracellular Phase: Sequential Peptidolysis to LTD4 and LTE4

The conversion of LTC4 to its metabolites occurs extracellularly, mediated by cell-surface enzymes that may be present on the mast cell itself or on adjacent cells.

-

LTC4 to LTD4 Conversion: The enzyme gamma-glutamyl transferase (GGT) cleaves the γ-glutamyl residue from the glutathione moiety of LTC4, yielding the more potent LTD4.[16][17][18][19] This step is crucial, as genetic deficiencies in GGT lead to an inability to produce LTD4 and LTE4.[19]

-

LTD4 to LTE4 Conversion: A membrane-bound dipeptidase (DPEP1) , also known as renal dipeptidase, subsequently removes the glycine residue from LTD4 to form LTE4.[16][20][21] LTE4 is the most stable of the cys-LTs and is often used as a biomarker of cys-LT production in biological fluids like urine.[1][8]

The Terminal Step: N-Acetylation of Leukotriene E4

The final modification in this pathway is the acetylation of LTE4.

-

Enzymatic Reaction: An N-acetyltransferase enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the amino group of the cysteine residue in LTE4, forming N-acetyl-leukotriene E4.[22]

-

Cellular Localization: The enzymes responsible for this reaction have been found in particulate subcellular fractions of various rat tissues, including the liver, kidney, spleen, and lung.[22] While mast cells are the primary source of the initial cys-LTs, the terminal acetylation may occur in other tissues after systemic dissemination of LTE4.

-

Biological Significance: This acetylation step is considered a detoxification or inactivation mechanism. This compound exhibits significantly reduced biological activity compared to LTC4 and LTD4.[3][4] For instance, on isolated guinea pig ileum, its myotropic activity was over 100-fold lower than that of LTD4.[22] This suggests that N-acetylation is a key metabolic route for terminating the pro-inflammatory signal of the cys-LT pathway.

The complete biosynthetic pathway is illustrated below.

Summary of Key Enzymes and Biological Activity

The enzymes in this pathway are highly specific and their sequential action is tightly regulated. Their characteristics and the relative activities of their products are summarized below.

Table 1: Key Enzymes in the this compound Pathway

| Enzyme | Abbreviation | Substrate | Product | Cellular Location |

| 5-Lipoxygenase / FLAP | 5-LO / FLAP | Arachidonic Acid | LTA4 | Perinuclear Envelope[11][15] |

| Leukotriene C4 Synthase | LTC4S | LTA4, Glutathione | LTC4 | Perinuclear Envelope[12][14] |

| Gamma-Glutamyl Transferase | GGT | LTC4 | LTD4 | Extracellular / Cell Surface[15][18] |

| Dipeptidase 1 | DPEP1 | LTD4 | LTE4 | Extracellular / Cell Surface[15][21][23] |

| N-Acetyltransferase | NAT | LTE4, Acetyl-CoA | This compound | Particulate fractions in various tissues[22] |

Table 2: Relative Biological Activity of Cysteinyl Leukotrienes

| Leukotriene | Relative Potency | Key Characteristics |

| LTC4 | Potent | The parent cys-LT, initiates inflammatory signaling.[11] |

| LTD4 | Most Potent | Generally 10-100 fold more active than LTE4; potent bronchoconstrictor.[16] |

| LTE4 | Less Potent | More stable than LTC4/LTD4; acts as a biomarker; hyperresponsive in asthmatics.[1][24] |

| This compound | Weak/Inactive | Considered a detoxification product; ~100-fold less active than LTD4.[3][4][22] |

Experimental Methodologies: A Practical Guide

Studying the this compound pathway requires robust methods for mast cell culture, stimulation, and product analysis. The following protocols provide a self-validating framework for researchers.

Experimental Workflow Overview

The process from cell culture to data analysis follows a logical sequence, ensuring reproducibility and integrity.

Protocol: Culture and IgE-Dependent Activation of Human Mast Cells

Causality: This protocol uses human cord blood-derived mast cells (hMCs) as they represent a primary, non-transformed cell model. The use of stem cell factor (SCF) and interleukins mimics the in vivo environment for mast cell maturation. IL-4 is specifically included as it dramatically upregulates the expression of LTC4S, the key enzyme for cys-LT production.[15][25][26]

Materials:

-

Ficoll-Paque PLUS

-

IMDM medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin

-

Recombinant Human Stem Cell Factor (SCF)

-

Recombinant Human IL-6 and IL-4

-

Human Myeloma IgE

-

Goat anti-human IgE antibody

-

Tyrode's buffer with 0.1% gelatin

Methodology:

-

Isolation of Progenitors: Isolate mononuclear cells from human umbilical cord blood by density gradient centrifugation using Ficoll-Paque.

-

Cell Differentiation: Culture the isolated cells at 1x10^6 cells/mL in supplemented IMDM containing 100 ng/mL SCF and 50 ng/mL IL-6 for 6-8 weeks.

-

Self-Validation: Purity of the mast cell population should be assessed weekly by flow cytometry for c-Kit (CD117) and FcεRI expression, and by toluidine blue staining for granulated cells. A purity of >95% is required for definitive experiments.

-

-

Priming and Sensitization: For the final 5 days of culture, add 10 ng/mL IL-4 to the culture medium to maximize LTC4S expression.[15][26] During this period, add 1 µg/mL human IgE to passively sensitize the cells.

-

Activation: a. Wash the sensitized hMCs twice with Tyrode's buffer and resuspend at 1x10^6 cells/mL in the same buffer. b. Aliquot cells into microfuge tubes and place in a 37°C water bath for 10 minutes. c. Initiate activation by adding goat anti-human IgE antibody (final concentration 1-2 µg/mL). d. Incubate at 37°C for 30 minutes. e. Terminate the reaction by placing the tubes on ice and centrifuging at 500 x g for 5 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for immediate analysis or storage at -80°C.

Protocol: Quantification of Leukotrienes by Enzyme Immunoassay (EIA)

Causality: EIA provides a sensitive and specific method for quantifying leukotrienes in biological samples. A solid-phase extraction step is included to concentrate the analytes and remove interfering substances from the complex cell culture supernatant, thereby increasing accuracy and trustworthiness of the results.

Materials:

-

C18 Solid Phase Extraction (SPE) cartridges

-

Methanol, HPLC-grade

-

Ethanol, HPLC-grade

-

Ultrapure water

-

Commercial Cysteinyl Leukotriene EIA kit (e.g., from Cayman Chemical or equivalent)

Methodology:

-

Sample Preparation: Thaw mast cell supernatants on ice. Add 4 volumes of ethanol to precipitate proteins. Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Solid Phase Extraction: a. Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with 5 mL of water, followed by 5 mL of 15% ethanol, and finally 5 mL of hexane to remove less polar lipids. d. Elute the leukotrienes with 5 mL of methanol. e. Evaporate the methanol eluate to dryness under a stream of nitrogen.

-

Quantification by EIA: a. Reconstitute the dried extract in the EIA buffer provided with the kit. b. Perform the competitive EIA according to the manufacturer's instructions. This typically involves adding the sample/standard, a tracer (leukotriene conjugated to an enzyme), and an antibody to a pre-coated plate. c. After incubation and washing, add the enzyme substrate and measure the colorimetric change using a plate reader at the specified wavelength (e.g., 412 nm).

-

Self-Validation: A standard curve must be run with every assay. Samples should be diluted to fall within the linear range of the standard curve. Spike-recovery experiments, where a known amount of leukotriene standard is added to a sample matrix, should be performed during assay validation to ensure there is no matrix interference.

-

Therapeutic Implications and Future Directions

The this compound pathway underscores the body's mechanism for resolving cys-LT-driven inflammation. While current therapies like montelukast target the CysLT1 receptor, effectively blocking the action of LTD4 and LTE4, they do not address all aspects of cys-LT biology.[1][24]

Understanding the regulation of the enzymes in this pathway, particularly the terminal N-acetyltransferase, could open new therapeutic avenues. For instance, enhancing the activity of this enzyme could provide a novel strategy to accelerate the inactivation of pro-inflammatory leukotrienes. Future research should focus on identifying the specific N-acetyltransferase(s) involved in LTE4 metabolism in humans and exploring their potential as drug targets for inflammatory diseases.

References

-

Lam, B. K., Penrose, J. F., Rokach, J., & Austen, K. F. (2001). Human mast cells express two leukotriene C(4) synthase isoenzymes and the CysLT(1) receptor. PubMed. [Link]

-

Sannes, P. L. (1983). Cytochemical Localization and Biochemical Characterization of Dipeptidyl Aminopeptidase II in Macrophages and Mast Cells. PubMed. [Link]

-

Sannes, P. L., & Spicer, S. S. (1979). The heterophagic granules of mast cells: dipeptidyl aminopeptidase II activity and resistance to exocytosis. PubMed. [Link]

-

Habib, G. M., Shi, Z. Z., Cuevas, A. A., Guo, Q., & Lieberman, M. W. (2003). Leukotriene D4 and cystinyl-bis-glycine metabolism in membrane-bound dipeptidase-deficient mice. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Haeggström, J. Z., & Funk, C. D. (2011). Leukotriene biosynthetic enzymes as therapeutic targets. Journal of Lipid Research. [Link]

-

Paolocci, N., & Ekelund, U. (2003). Gamma-glutamyltransferase, leukotrienes, and cardiovascular risk. European Heart Journal. [Link]

-

Garry, S. J., Garg, R., Ford-Hutchinson, A. W., & Charleson, S. (1991). Bioconversion of leukotriene D4 by lung dipeptidase. PubMed. [Link]

-

Wikipedia. (n.d.). Gamma-glutamyltransferase. Wikipedia. [Link]

-

Mayatepek, E., Okun, J. G., Meissner, T., Assmann, B., Hammond, J., Zschocke, J., & Koletzko, S. (2004). Synthesis and metabolism of leukotrienes in gamma-glutamyl transpeptidase deficiency. The Journal of Lipid Research. [Link]

-

Austen, K. F. (2003). The Mast Cell and the Cysteinyl Leukotrienes. ResearchGate. [Link]

-

Mellor, E. A., Frank, D. A., & Austen, K. F. (2002). Cysteinyl Leukotrienes and Uridine Diphosphate Induce Cytokine Generation by Human Mast Cells Through an Interleukin 4–regulated Pathway that Is Inhibited by Leukotriene Receptor Antagonists. Scilit. [Link]

-

Jiang, Y., Borrelli, L. A., Kanaoka, Y., & Austen, K. F. (2006). Cutting edge: Interleukin 4-dependent mast cell proliferation requires autocrine/intracrine cysteinyl leukotriene-induced signaling. PubMed. [Link]

-

Kim, K. N., Kim, K. M., Kim, H. S., & Lee, D. J. (2020). Schematic diagram showing how GGT converts leukotriene C 4 to... ResearchGate. [Link]

-

Al-Ghamdi, F. (2021). Gamma Glutamyl Transferase: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]

-

Wikipedia. (n.d.). Dipeptidase 1. Wikipedia. [Link]

-

Zhang, X., Ma, Y., Liu, Z., & Wang, X. (2023). Insight into dipeptidase 1: structure, function, and mechanism in gastrointestinal cancer diseases. NIH. [Link]

-

Stevens, R. L., & Adachi, R. (2007). Mast Cell Peptidases: Chameleons of Innate Immunity and Host Defense. PubMed Central. [Link]

-

Cowburn, A. S., Sladek, K., Soja, J., Adamek, L., Nizankowska, E., Szczeklik, A., Lam, B. K., Penrose, J. F., & Austen, K. F. (1998). Overexpression of Leukotriene C4 Synthase in Bronchial Biopsies from Patients with Aspirin-intolerant Asthma. SciSpace. [Link]

-

Austen, K. F., Maekawa, A., Kanaoka, Y., & Boyce, J. A. (2009). The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications. PubMed Central. [Link]

-

Austen, K. F. (2003). The mast cell and the cysteinyl leukotrienes. PubMed. [Link]

-

Mellor, E. A., Austen, K. F., & Boyce, J. A. (2001). T Helper Cell Type 2 Cytokines Coordinately Regulate Immunoglobulin E–Dependent Cysteinyl Leukotriene Production by Human Cord Blood–Derived Mast Cells. NIH. [Link]

-

Mellor, E. A., Austen, K. F., & Boyce, J. A. (2001). T helper cell type 2 cytokines coordinately regulate immunoglobulin E-dependent cysteinyl leukotriene production by human cord blood-derived mast cells: profound induction of leukotriene C(4) synthase expression by interleukin 4. PubMed. [Link]

-

Guitard, R., et al. (1989). Pharmacological Profile of Leukotrienes E4, N-acetyl E4 and of Four of Their Novel Omega- And Beta-Oxidative Metabolites in Airways of Guinea-Pig and Man in Vitro. PubMed. [Link]

-

Al-Sammarrie, A. (2020). Mast cell mediators: their subcellular localization, bacterial influence on their release and expression and their potential value as markers for predicting the severity of allergic reactions. ResearchGate. [Link]

-

Foster, A., et al. (1986). The Synthesis of N-acetyl-leukotriene E4 and Its Effects on Cardiovascular and Respiratory Function of the Anesthetized Pig. PubMed. [Link]

-

Bernström, K., & Hammarström, S. (1986). Metabolism of leukotriene E4 by rat tissues: formation of N-acetyl leukotriene E4. PubMed. [Link]

-

Laidlaw, T. M., & Boyce, J. A. (2021). Cysteinyl Leukotrienes in Allergic Inflammation. PubMed Central. [Link]

-

Guitard, R., et al. (1989). Pharmacological profile of leukotrienes E4, N-acetyl E4 and of four of their novel omega- and beta-oxidative metabolites in airways of guinea-pig and man in vitro. NIH. [Link]

-

Van Gorkom, E. K., et al. (2019). Mast cells are more abundant and are localized close to myenteric... ResearchGate. [Link]

-

L. Hall, S., et al. (2011). Leukotriene B4, an activation product of mast cells, is a chemoattractant for their progenitors. PNAS. [Link]

-

Maclouf, J., & Murphy, R. C. (1988). Leukotriene C4 production by murine mast cells: evidence of a role for extracellular... PubMed. [Link]

-

Giannetti, M. P., & Weller, P. F. (2022). Biomarkers in the diagnosis of mast cell activation. PubMed Central. [Link]

-

Lazarinis, N., et al. (2018). Leukotriene E4 induces airflow obstruction and mast cell activation through the cysteinyl leukotriene type 1 receptor. PubMed. [Link]

-

Galli, S. J. (2020). Mast cell β1 integrin localizes mast cells in close proximity to blood vessels and enhances their rapid responsiveness to intravenous antigen. PubMed Central. [Link]

-

Penner, R., et al. (1998). Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies. PubMed Central. [Link]

-

Maclouf, J., & Murphy, R. C. (1988). Leukotriene C4 production by murine mast cells: evidence of a role for extracellular leukotriene A4. NIH. [Link]

-

Butterfield, J. H. (2010). Increased leukotriene E4 excretion in systemic mastocytosis. PubMed. [Link]

-

J. Brown, S., & G. L. Galli, S. (2018). Mast cell tissue heterogeneity and specificity of immune cell recruitment. Frontiers in Immunology. [Link]

-

Wikipedia. (n.d.). Mast cell. Wikipedia. [Link]

-

Beil, W. J., & G. A. Westphal. (1999). Mast cell granule composition and tissue location - a close correlation. Histology and Histopathology. [Link]

-

Jakschik, B. A., & Kuo, C. G. (1983). Characterization of leukotriene A4 and B4 biosynthesis. PubMed. [Link]

-

A. Revtyak, G., & L. Campbell, W. (1989). Synthesis and metabolism of leukotrienes by human endothelial cells: influence on prostacyclin release. PubMed. [Link]

-

Schmidt, K., et al. (2007). Identification of Regions of Leukotriene C4 Synthase Which Direct the Enzyme to Its Nuclear Envelope Localization. PubMed. [Link]

Sources

- 1. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteinyl Leukotrienes in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of leukotrienes E4, N-acetyl E4 and of four of their novel omega- and beta-oxidative metabolites in airways of guinea-pig and man in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthesis of N-acetyl-leukotriene E4 and its effects on cardiovascular and respiratory function of the anesthetized pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mast cell β1 integrin localizes mast cells in close proximity to blood vessels and enhances their rapid responsiveness to intravenous antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mast cell - Wikipedia [en.wikipedia.org]

- 8. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mast cell tissue heterogeneity and specificity of immune cell recruitment [frontiersin.org]

- 10. scispace.com [scispace.com]

- 11. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of regions of leukotriene C4 synthase which direct the enzyme to its nuclear envelope localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The mast cell and the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human mast cells express two leukotriene C(4) synthase isoenzymes and the CysLT(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. T Helper Cell Type 2 Cytokines Coordinately Regulate Immunoglobulin E–Dependent Cysteinyl Leukotriene Production by Human Cord Blood–Derived Mast Cells: Profound Induction of Leukotriene C4 Synthase Expression by Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Leukotriene D4 and cystinyl-bis-glycine metabolism in membrane-bound dipeptidase-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 19. Synthesis and metabolism of leukotrienes in gamma-glutamyl transpeptidase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioconversion of leukotriene D4 by lung dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dipeptidase 1 - Wikipedia [en.wikipedia.org]

- 22. Metabolism of leukotriene E4 by rat tissues: formation of N-acetyl leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Insight into dipeptidase 1: structure, function, and mechanism in gastrointestinal cancer diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Leukotriene E4 induces airflow obstruction and mast cell activation through the cysteinyl leukotriene type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scilit.com [scilit.com]

- 26. T helper cell type 2 cytokines coordinately regulate immunoglobulin E-dependent cysteinyl leukotriene production by human cord blood-derived mast cells: profound induction of leukotriene C(4) synthase expression by interleukin 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-acetyl-leukotriene E4 as an Emerging Non-Invasive Biomarker for Pulmonary Inflammation in Cystic Fibrosis

This document provides a comprehensive technical overview of N-acetyl-leukotriene E4 (N-acetyl-LTE4) as a high-potential, non-invasive biomarker for monitoring airway inflammation in individuals with Cystic Fibrosis (CF). It is intended for researchers, clinical scientists, and drug development professionals actively engaged in the fields of CF, pulmonology, and inflammatory disease.

Section 1: The Unmet Need for Non-Invasive Biomarkers in Cystic Fibrosis Management

Cystic Fibrosis is an autosomal recessive genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] While the advent of CFTR modulator therapies has revolutionized patient care, residual and unresolved inflammation remains a significant challenge, contributing to progressive lung damage and persistent infections.[1] The current standards for monitoring pulmonary status, such as spirometry (FEV1), are lagging indicators of underlying pathology. More invasive procedures like bronchoalveolar lavage (BAL) are not suitable for routine monitoring. This creates a critical need for sensitive, specific, and non-invasive biomarkers that can reflect the real-time inflammatory status of the airways, enabling earlier intervention and more precise evaluation of therapeutic efficacy.[2]

Section 2: Biochemical Nexus—The Cysteinyl Leukotriene Pathway in CF Pathophysiology

Leukotrienes are potent, pro-inflammatory lipid mediators derived from the metabolism of arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[3] In CF, a dysfunctional CFTR protein contributes to the hyperactivation of cytosolic phospholipase A2 (cPLA2), leading to excessive release of arachidonic acid from cell membranes and fueling a cascade of inflammatory mediator production.[1]

The cysteinyl leukotrienes (CysLTs)—LTC4, LTD4, and LTE4—are particularly relevant to CF lung disease. They are potent bronchoconstrictors, stimulate mucus secretion, and promote leukocyte chemotaxis, all hallmark features of CF airway pathology.[1][4]

The biosynthesis and metabolism of these mediators follow a sequential pathway:

-

Leukotriene A4 (LTA4) Synthesis: 5-LO, in conjunction with 5-LO-activating protein (FLAP), converts arachidonic acid into the unstable epoxide, LTA4.[3][5]

-

Leukotriene C4 (LTC4) Formation: LTC4 synthase conjugates LTA4 with glutathione (GSH), forming LTC4.[5]

-

Conversion to LTD4 and LTE4: LTC4 is sequentially metabolized in the extracellular space. A γ-glutamyl transpeptidase cleaves glutamate to form LTD4, which is then converted by a dipeptidase into LTE4 through the removal of glycine.[3]

-

Terminal Metabolism to this compound: Leukotriene E4 (LTE4) is the most stable of the CysLTs.[6] A key terminal metabolic step involves the N-acetylation of the cysteine moiety of LTE4 by a membrane-bound acetyl-coenzyme A-dependent enzyme, forming this compound.[7]

While ω-oxidation is the major metabolic fate for CysLTs in humans, N-acetylation represents a distinct and measurable endpoint.[8]

Clarification: this compound (Biomarker) vs. N-acetylcysteine (Therapeutic)

It is critical to distinguish the endogenous biomarker N-acetyl-leukotriene E4 from the therapeutic agent N-acetylcysteine (NAC) .

-

This compound: The subject of this guide; an inflammatory metabolite measured to assess disease activity.

-

N-acetylcysteine (NAC): A drug used clinically as a mucolytic agent and as a precursor for the synthesis of glutathione, an important antioxidant.[9][10] While studies have investigated NAC's therapeutic potential in CF, it is biochemically distinct from this compound.[11][12][13]

Section 3: Evidence for CysLTs and their Metabolites as CF Biomarkers

The rationale for investigating this compound stems from foundational research demonstrating the upregulation of its parent compounds in CF. Leukotrienes are potent pro-inflammatory mediators with actions highly relevant to CF pathophysiology, including increased mucus production, bronchoconstriction, and leucocyte chemotaxis.[14]

A pivotal study in children with CF established two key findings:

-

Elevated Sputum CysLTs: The concentration of CysLTs, predominantly LTE4 (comprising ~91% of the total), is significantly elevated in the sputum of CF patients.[4]

-

Correlation of Urinary and Sputum LTE4: Urinary LTE4 levels show a significant positive correlation with sputum LTE4 levels (r = 0.673, P = 0.012).[4][14]

This correlation is the cornerstone of the biomarker thesis: a simple, non-invasive urine test can reflect the inflammatory state within the lungs. Because this compound is a direct, stable metabolite of LTE4, its measurement offers a refined and specific endpoint for quantifying this pathway's activity.

| Analyte | Sample Matrix | Normal Children (n=30) | CF Children (n=30) | Sputum Levels in CF (n=13) |

| LTE4 | Urine | 88.4 pmol/mmol creatinine | 112 pmol/mmol creatinine | 67.7 pmol/g |

| LTB4 | Sputum | N/A | N/A | 44.3 pmol/g |

| Total CysLTs | Sputum | N/A | N/A | ~74.4 pmol/g |

| Data synthesized from Roach et al., 1995.[4][14] |

While 33% of CF subjects had urinary LTE4 levels above 200 pmol/mmol creatinine compared to just 3.3% of normal children, the overlap between the groups highlights the need for even more specific and sensitive markers like this compound to improve diagnostic accuracy.[14]

Section 4: A Self-Validating Protocol for Quantification of this compound in Urine

The robust and reliable quantification of this compound requires a highly sensitive and specific analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. The following protocol is designed as a self-validating system, where the inclusion of a stable isotope-labeled internal standard (SIL-IS) accounts for variability in sample extraction and instrument response.

Experimental Workflow

Step-by-Step Methodology

1. Materials and Reagents:

-

N-acetyl-leukotriene E4 analytical standard

-

N-acetyl-leukotriene E4-d5 (or other stable isotope) internal standard (SIL-IS)

-

LC-MS grade water, acetonitrile, methanol, and formic acid

-

Butylated hydroxytoluene (BHT) antioxidant

-

Mixed-mode solid-phase extraction (SPE) cartridges

-

Creatinine assay kit

2. Sample Preparation:

-

Causality: This phase is critical for removing interfering substances (salts, urea) that can suppress the analyte signal in the mass spectrometer (ion suppression) and for concentrating the analyte to improve sensitivity.

-

Protocol:

-

Thaw frozen urine samples (-80°C) on ice.

-

Vortex sample for 15 seconds. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Transfer 1 mL of supernatant to a clean tube.

-

Add 10 µL of SIL-IS working solution (e.g., 100 ng/mL) to achieve a final concentration of 1 ng/mL.

-

Add 10 µL of BHT solution (1 mg/mL in ethanol) to prevent auto-oxidation of the analyte.

-

Acidify the sample with 20 µL of 10% formic acid to ensure the analyte is in the correct protonation state for SPE binding.

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Load the prepared urine sample onto the cartridge.

-

Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences.

-

Elute the analyte with 2 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

3. LC-MS/MS Analysis:

-

Causality: Chromatographic separation (LC) is essential to separate this compound from isomers and other matrix components that may share the same mass. Tandem mass spectrometry (MS/MS) provides exquisite specificity by monitoring a unique fragmentation pattern (a "transition") for the analyte and the internal standard.

-

Protocol:

-

LC System: Use a UPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Run a gradient from 10% B to 95% B over 5 minutes to elute the analyte.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions: Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for this compound and its SIL-IS. (Note: Specific mass transitions must be determined empirically by infusing the analytical standards).

-

4. Data Analysis and Quantification:

-

Causality: The ratio of the analyte peak area to the SIL-IS peak area is used for quantification. This ratioing corrects for any sample loss during preparation or fluctuations in instrument performance, ensuring the method is robust and trustworthy.

-

Protocol:

-

Generate a calibration curve by preparing standards of known this compound concentrations and a fixed concentration of SIL-IS.

-

Plot the peak area ratio (Analyte/IS) against the known concentration of the standards. The curve should have a correlation coefficient (r²) of >0.99.

-

Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Measure the creatinine concentration in a separate aliquot of the same urine sample using a standard clinical assay.

-

Normalize the final this compound concentration to the creatinine concentration to account for variations in urine dilution (reported as ng/mg creatinine).

-

Section 5: Clinical and Research Implications

The implementation of a validated this compound assay offers significant potential for advancing CF research and clinical care:

-

Drug Development: As a sensitive pharmacodynamic biomarker, it can provide early evidence of target engagement for anti-inflammatory therapies, potentially accelerating clinical trials.

-

Monitoring Disease Activity: Serial measurements could track pulmonary exacerbations, providing an objective measure to complement clinical symptoms and guide treatment decisions.

-

Patient Stratification: Baseline levels of this compound may help identify patients with a high-inflammatory phenotype who are most likely to benefit from specific anti-inflammatory interventions.

-

Understanding CFTR Modulator Effects: The assay can be used to investigate the downstream effects of CFTR modulators on specific inflammatory pathways, helping to elucidate their full mechanism of action.

Further research is required to establish definitive clinical cut-off values and to fully characterize the kinetics of this compound in response to infection and therapy. However, its biochemical rationale, stability, and amenability to robust quantification position it as a premier candidate biomarker for the next generation of CF management.

References

-

Örning, L., Norin, E., Gustafsson, B., & Hammarström, S. (1986). Metabolism of leukotrienes. PubMed. [Link]

-

Roach, D. J., & Balfour-Lynn, I. M. (1995). Leukotrienes in the sputum and urine of cystic fibrosis children. PubMed. [Link]

-

Sala, A., Voelkel, N., Maclouf, J., & Murphy, R. C. (1990). Leukotriene E4 elimination and metabolism in normal human subjects. PubMed. [Link]

-

Murphy, R. C., & Gijón, M. A. (2007). Biosynthesis and metabolism of leukotrienes. PubMed. [Link]

-

Wikipedia. (n.d.). Leukotriene E4. Wikipedia. [Link]

-

Roach, D. J., & Balfour-Lynn, I. M. (1995). Leukotrienes in the sputum and urine of cystic fibrosis children. PMC. [Link]

-

Murphy, R. C., & Gijón, M. A. (2007). Biosynthesis and metabolism of leukotrienes. Bioscience Pharma. [Link]

-

Corbo, G. M., & Majo, F. (2024). Dysregulation of the Arachidonic Acid Pathway in Cystic Fibrosis: Implications for Chronic Inflammation and Disease Progression. PubMed Central. [Link]

-

Dahlén, S.-E., et al. (2019). Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. American Journal of Respiratory and Critical Care Medicine. [Link]

-

Kumlin, M., Stensvad, F., Larsson, L., & Dahlen, B. (1995). N-acetyl[3H]leukotriene D4: a stable internal standard for automated BIO-FAST HPLC extraction and separation of LTE4 from human urine. PubMed. [Link]

-

Weichman, B. M., et al. (1986). The Synthesis of N-acetyl-leukotriene E4 and Its Effects on Cardiovascular and Respiratory Function of the Anesthetized Pig. PubMed. [Link]

-

Stanford Medicine Children's Health. (2014). Dietary supplement helps lung function in cystic fibrosis patients, Stanford/Packard study finds. Stanford Medicine Children's Health Blog. [Link]

-

Zemanick, E. T., & Wagner, B. D. (2009). Leukotriene receptor antagonists in children with cystic fibrosis lung disease: anti-inflammatory and clinical effects. PubMed. [Link]

-

Samhoun, M. N., Conroy, D. M., & Piper, P. J. (1989). Pharmacological Profile of Leukotrienes E4, N-acetyl E4 and of Four of Their Novel Omega- And Beta-Oxidative Metabolites in Airways of Guinea-Pig and Man in Vitro. PubMed. [Link]

-

Zemanick, E. T., & Wagner, B. D. (2009). Leukotriene Receptor Antagonists in Children with Cystic Fibrosis Lung Disease. ResearchGate. [Link]

-

Samhoun, M. N., Conroy, D. M., & Piper, P. J. (1989). Pharmacological profile of leukotrienes E4, N-acetyl E4 and of four of their novel omega- and beta-oxidative metabolites in airways of guinea-pig and man in vitro. NIH. [Link]

-

Ahmed, M. J., Ray, P., & Islam, M. T. (2019). A Highly Selective and Sensitive Spectrofluorimetric Method for the Determination of N-acetyl-4-aminophenol at Nano-trace Levels in Pharmaceuticals and Biological Fluids Using Cerium(IV). ResearchGate. [Link]

-

Duijvestijn, Y. C., & Brand, P. L. (1999). Systematic review of N-acetylcysteine in cystic fibrosis. PubMed. [Link]

-

Cernomaz, A. T., et al. (2017). Biomarkers in Cystic Fibrosis Lung Disease – A Review. PMC. [Link]

-

Grimminger, F., et al. (1991). Synthesis and metabolism of leukotrienes by human endothelial cells: influence on prostacyclin release. PubMed. [Link]

-

Eslami, G., et al. (2023). Efficacy of Adding Oral N acetyl Cysteine Supplement to the Cystic Fibrosis Treatment Regimen: A Randomized Quasi-Experimental Trial. NIH. [Link]

-

ClinicalTrials.gov. (2013). A Multi-Center, Phase IIB, Randomized, Placebo-controlled, Double-Blind Study Of The Effects Of N-Acetylcysteine On Redox Changes and Lung Inflammation In Cystic Fibrosis Patients. ClinicalTrials.gov. [Link]

-

Conrad, C., et al. (2015). Long-term treatment with oral N-acetylcysteine: Affects lung function but not sputum inflammation in cystic fibrosis subjects. Journal of Cystic Fibrosis. [Link]

-

Hoffman, B. C., & Rabinovitch, N. (2018). Urinary Leukotriene E4 as a Biomarker of Exposure, Susceptibility, and Risk in Asthma: An Update. PubMed. [Link]

-

Marquette, M., et al. (2022). Urinary Leukotriene E4 as a Biomarker in NSAID-Exacerbated Respiratory Disease (N-ERD): a Systematic Review and Meta-analysis. PubMed. [Link]

-

Rabinovitch, N. (2012). Urinary leukotriene E4 as a biomarker of exposure, susceptibility and risk in asthma. PubMed. [Link]

-

FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. [Link]

-

Raftos, J. E., et al. (2007). Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes. PubMed. [Link]

-

Pedre, B., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. PubMed. [Link]

-

Additive Effects of N-Acetylcysteine and [R4W4] Combination Treatment on Mycobacterium avium. MDPI. [Link]

-

Samuni, Y., et al. (2013). The chemistry and biological activities of N-acetylcysteine. PubMed. [Link]

-

Bradner, L., et al. (2013). Chemical Decontamination with N-Acetyl-L-Cysteine-Sodium Hydroxide Improves Recovery of Viable Mycobacterium avium subsp paratuberculosis Organisms from Cultured Milk. ResearchGate. [Link]

Sources

- 1. Dysregulation of the Arachidonic Acid Pathway in Cystic Fibrosis: Implications for Chronic Inflammation and Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomarkers in Cystic Fibrosis Lung Disease – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotrienes in the sputum and urine of cystic fibrosis children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosciencepharma.com [biosciencepharma.com]

- 6. Leukotriene E4 - Wikipedia [en.wikipedia.org]

- 7. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leukotriene E4 elimination and metabolism in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. healthier.stanfordchildrens.org [healthier.stanfordchildrens.org]

- 12. Systematic review of N-acetylcysteine in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of Adding Oral N acetyl Cysteine Supplement to the Cystic Fibrosis Treatment Regimen: A Randomized Quasi-Experimental Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leukotrienes in the sputum and urine of cystic fibrosis children - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Conversion of LTE4 to N-acetyl-LTE4 In Vivo

A Senior Application Scientist's Synthesis of Mechanistic Insights and Field-Proven Methodologies for Researchers and Drug Development Professionals.

Foreword: Unraveling a Key Detoxification Pathway in Leukotriene Metabolism

The cysteinyl leukotrienes (CysLTs) are potent lipid mediators that play a pivotal role in the pathophysiology of inflammatory diseases, most notably asthma. The metabolic cascade of these molecules, from the parent compound leukotriene C4 (LTC4) to its more stable and urinary-excreted metabolite leukotriene E4 (LTE4), is a critical area of study for understanding and modulating inflammatory responses. This guide focuses on a subsequent, yet crucial, step in this pathway: the in vivo enzymatic conversion of LTE4 to N-acetyl-leukotriene E4 (N-acetyl-LTE4). This N-acetylation represents a key detoxification mechanism, and a thorough understanding of its enzymology, kinetics, and in vivo dynamics is paramount for researchers and drug development professionals seeking to develop novel therapeutics targeting the CysLT pathway.

This technical guide moves beyond a simple recitation of facts to provide a deeper, more causal understanding of the experimental choices and methodologies employed in the study of this metabolic conversion. By grounding our discussion in authoritative sources and providing detailed, field-proven protocols, we aim to equip you with the knowledge and practical tools necessary to confidently investigate the N-acetylation of LTE4 in your own research endeavors.

I. The Mercapturic Acid Pathway and the N-Acetylation of Leukotriene E4

The conversion of LTE4 to this compound is a classic example of the mercapturic acid pathway, a major route for the detoxification of a wide range of xenobiotics and endogenous electrophiles. This pathway involves the conjugation of the substrate with glutathione (GSH), followed by sequential enzymatic cleavage of the glutamate and glycinyl residues, and finally, N-acetylation of the remaining cysteine conjugate. In the context of leukotriene metabolism, LTC4, itself a glutathione conjugate, enters this pathway, leading to the formation of this compound, which is then readily eliminated from the body, primarily in the bile and feces.[1]

The biological significance of this conversion lies in the substantial reduction of the bronchoconstrictor and inflammatory activity of this compound compared to its precursor, LTE4. While LTE4 retains considerable biological activity, this compound is approximately 100-fold less active than LTC4, underscoring the role of N-acetylation as a detoxification and inactivation step.[2][3]

Enzymology of LTE4 N-Acetylation

The specific enzyme responsible for the N-acetylation of LTE4 has been localized to microsomal fractions of liver homogenates in rats.[4] The reaction utilizes acetyl coenzyme A (acetyl-CoA) as the acetyl group donor.[4] While the precise N-acetyltransferase has not been definitively identified, this subcellular localization and cofactor requirement are characteristic of a subset of the N-acetyltransferase (NAT) enzyme superfamily. Further research is needed to pinpoint the specific NAT isozyme involved in this crucial metabolic step.

The enzymatic activity for N-acetylation of LTE4 is not limited to the liver; it has also been detected in the kidney, spleen, skin, and lung, suggesting a widespread capacity for this detoxification reaction.[4]

II. Quantitative Analysis of LTE4 and this compound In Vivo

Accurate quantification of LTE4 and this compound in biological matrices is fundamental to studying their in vivo metabolism. The concentrations of these metabolites can provide a valuable index of systemic CysLT production and the efficiency of the N-acetylation pathway.

| Analyte | Biological Matrix | Species | Typical Concentration Range | Pathological Condition | Reference |

| LTE4 | Urine | Human | 48.0 ± 15.3 pg/mg creatinine | Healthy | [5] |

| Urine | Human | 243 pg/mg creatinine (range 50-1,041) | Aspirin-sensitive asthma | [6] | |

| Urine | Human | 319 ± 49 pg/mg creatinine | Active Systemic Lupus Erythematosus | [7] | |

| Plasma | Human | 0.53 ± 0.19 ng/mL | Healthy | [8] | |

| Plasma | Human | 1.073 ± 0.133 ng/mL | Asthmatic | [8] | |

| This compound | Bile | Rat | 80 nmol/L | Endotoxin-induced | [9] |

Note: Concentrations can vary significantly based on the analytical method used, the specific population studied, and the presence of inflammatory stimuli.

III. Experimental Protocols for In Vivo Investigation

The following sections provide detailed, step-by-step methodologies for the in vivo study of the enzymatic conversion of LTE4 to this compound. These protocols are designed to be self-validating by incorporating appropriate controls and internal standards.

A. In Vivo Model: The Rat as a Powerful System for Studying Biliary Excretion

The rat is a well-established model for investigating the metabolism and biliary excretion of leukotrienes, as this compound is a major metabolite found in the bile of this species.[9]

Experimental Workflow for In Vivo LTE4 Metabolism Study in Rats

Caption: Workflow for in vivo LTE4 metabolism study in rats.

Step-by-Step Protocol for In Vivo Metabolism Study in Rats:

-

Animal Preparation and Bile Duct Cannulation:

-

Rationale: Bile duct cannulation allows for the direct collection of bile, the primary route of this compound excretion in rats.[9][10]

-

Anesthetize an adult male Sprague-Dawley rat using an appropriate anesthetic (e.g., isoflurane).

-

Perform a midline laparotomy to expose the common bile duct.

-

Carefully cannulate the bile duct with polyethylene tubing, ensuring the cannula is securely ligated in place to prevent leakage.

-

Exteriorize the cannula for bile collection. For recovery studies, a dual cannulation of the bile duct and duodenum can be performed to allow for the reinfusion of bile salts.[10]

-

-

Administration of Radiolabeled LTE4:

-

Sample Collection:

-

Rationale: Time-course collection of bile and urine is essential for understanding the kinetics of LTE4 metabolism and excretion.

-

Collect bile in fractions (e.g., every 30 minutes) for a defined period (e.g., up to 6 hours) into pre-weighed tubes containing an antioxidant (e.g., butylated hydroxytoluene) to prevent ex vivo degradation.

-

If urine is also to be analyzed, house the animal in a metabolic cage for fractionated urine collection.

-

B. Sample Preparation: Solid-Phase Extraction (SPE) for Purification of Leukotrienes

Rationale: Biological matrices such as urine and bile contain numerous interfering substances that can compromise the accuracy of subsequent analytical measurements. SPE is a robust and widely used technique for the selective extraction and concentration of leukotrienes.

Detailed SPE Protocol for Urine/Bile Samples:

-

Sample Acidification:

-

Acidify the urine or bile sample to a pH of approximately 3 with a dilute acid (e.g., 1 M HCl or formic acid).[12] This protonates the carboxylic acid groups of the leukotrienes, increasing their retention on the C18 stationary phase.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by washing sequentially with methanol and then with acidified water (pH 3). This activates the stationary phase and ensures a consistent chromatographic environment.[12]

-

-

Sample Loading:

-

Load the acidified sample onto the conditioned SPE cartridge at a slow, controlled flow rate to ensure efficient binding of the analytes.

-

-

Washing:

-

Wash the cartridge with acidified water to remove polar, unbound interfering compounds.

-

A subsequent wash with a low-percentage organic solvent (e.g., 5-10% methanol in water) can further remove less polar interferences.[12]

-

-

Elution:

-

Elute the leukotrienes from the cartridge with a small volume of a suitable organic solvent, such as methanol or acetonitrile.

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase to be used for HPLC-MS/MS analysis.

-

C. Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Rationale: HPLC-MS/MS is the gold standard for the sensitive and specific quantification of leukotrienes and their metabolites in complex biological samples. The combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in analyte identification and quantification.[13]

Workflow for HPLC-MS/MS Analysis

Caption: Workflow for HPLC-MS/MS analysis of leukotrienes.

Key Parameters for HPLC-MS/MS Method Development:

-

Chromatographic Separation:

-

Utilize a reverse-phase C18 column for the separation of LTE4 and this compound.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Use electrospray ionization (ESI) in negative ion mode for the sensitive detection of leukotrienes.

-

Develop a Multiple Reaction Monitoring (MRM) method to specifically detect the parent and fragment ions of LTE4 and this compound, as well as a deuterated internal standard (e.g., LTE4-d5). This provides high selectivity and allows for accurate quantification.

-

-

Method Validation:

-

Validate the analytical method according to established guidelines, assessing parameters such as linearity, accuracy, precision, and limit of quantification.[13]

-

IV. Concluding Remarks: A Framework for Advancing Leukotriene Research

The enzymatic conversion of LTE4 to this compound represents a critical detoxification step in the CysLT pathway. A thorough understanding of this process is essential for researchers and drug development professionals aiming to modulate leukotriene-mediated inflammation. This guide has provided a comprehensive overview of the enzymology, in vivo dynamics, and analytical methodologies for studying this metabolic conversion.

By employing the detailed protocols and workflows outlined herein, researchers can generate high-quality, reproducible data to further elucidate the role of N-acetylation in leukotriene metabolism and its implications for human health and disease. The continued investigation of this pathway holds the promise of identifying novel therapeutic targets and developing more effective treatments for asthma and other inflammatory disorders.

V. References

-

Perrin, P., Zirrolli, J., Stene, D. O., Lellouche, J. P., Beaucourt, J. P., & Murphy, R. C. (1989). In vivo formation of beta-oxidized metabolites of leukotriene E4 in the rat. Prostaglandins, 37(1), 53–60. [Link]

-

Uematsu, S., Tsuru, S., Zembayashi, A., & Kitamura, Y. (1987). Metabolism of leukotriene C4, D4 and E4 in allergic inflammation in rats. Japanese journal of pharmacology, 45(3), 313–321. [Link]

-

Hagmann, W., Denzlinger, C., & Keppler, D. (1984). Identification of the major endogenous leukotriene metabolite in the bile of rats as N-acetyl leukotriene E4. FEBS letters, 174(2), 294–298. [Link]

-

Bernström, K., & Hammarström, S. (1986). In vivo metabolism of leukotriene C4 in germ-free and conventional rats. Fecal excretion of N-acetylleukotriene E4. The Journal of biological chemistry, 261(2), 766–771.

-

Wang, L., Johnson, J. A., Johnson, J. A., & Murphy, R. C. (2011). Levels of Prostaglandin E Metabolite and Leukotriene E4 Are Increased in the Urine of Smokers. Evidence that Celecoxib Shunts Arachidonic Acid into the 5-Lipoxygenase Pathway. Journal of Pharmacology and Experimental Therapeutics, 336(1), 214-221. [Link]

-

Piper, P. J., Samhoun, M. N., Conroy, D. M., Barnes, N. C., & Evans, J. M. (1989). Pharmacological profile of leukotrienes E4, N-acetyl E4 and of four of their novel omega- and beta-oxidative metabolites in airways of guinea-pig and man in vitro. British journal of pharmacology, 98(4), 1406–1412. [Link]

-

Bernström, K., & Hammarström, S. (1986). Metabolism of leukotriene E4 by rat tissues: formation of N-acetyl leukotriene E4. Archives of biochemistry and biophysics, 244(2), 486–491. [Link]

-

Örning, L., & Hammarström, S. (1988). Omega-hydroxylation of N-acetylleukotriene E4 by rat liver microsomes. Biochemical and biophysical research communications, 153(2), 666–672. [Link]

-

Kumlin, M., Stensvad, F., Larsson, L., Dahlen, B., & Dahlen, S. E. (1995). Validation and application of a new simple strategy for measurements of urinary leukotriene E4 in humans. The European respiratory journal, 8(12), 2054–2063. [Link]

-

Meeusen, J. W., Rule, A. D., & Murray, D. L. (2016). Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis. Clinical biochemistry, 49(9), 713–717. [Link]

-

Request PDF on ResearchGate. (n.d.). Analytical and clinical validation of an LC–MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis. Retrieved from [Link]

-

Meeusen, J. W., Rule, A. D., & Murray, D. L. (2016). Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis. Clinical biochemistry, 49(9), 713–717. [Link]

-

Piper, P. J., Samhoun, M. N., Conroy, D. M., Barnes, N. C., & Evans, J. M. (1989). Pharmacological profile of leukotrienes E4, N-acetyl E4 and of four of their novel omega- and beta-oxidative metabolites in airways of guinea-pig and man in vitro. British journal of pharmacology, 98(4), 1406–1412. [Link]

-

Lee, M. Y., & Weber, W. W. (1994). Kinetic discrimination of three sulfamethazine acetylation phenotypes. The Journal of pharmacology and experimental therapeutics, 268(3), 1187–1192.

-

Syngene. (n.d.). A step-by-step guide for conducting safe and successful bile duct cannulated. Retrieved from [Link]

-

Kumlin, M., Stensvad, F., Larsson, L., Dahlen, B., & Dahlen, S. E. (1995). Validation and application of a new simple strategy for measurements of urinary leukotriene E4 in humans. The European respiratory journal, 8(12), 2054–2063. [Link]

-

Westcott, J. Y., Johnston, K., & Murphy, R. C. (2009). Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(27), 3169–3174. [Link]

-

Hawes, R. H., & Devière, J. (2018). Basic and Advanced Biliary Cannulation. Gastrointestinal endoscopy clinics of North America, 28(4), 437–451. [Link]

-

Hawes, R. H., & Devière, J. (2018). How I cannulate the bile duct. Gastrointestinal endoscopy, 87(1), 1–6. [Link]

-

Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

-

AIGO. (n.d.). Selective biliary cannulation. Retrieved from [Link]

-

Rank, M. A., Kita, H., & O'Brien, D. R. (2017). Diagnostic Utility of Urinary LTE4 in Asthma, Allergic Rhinitis, Chronic Rhinosinusitis, Nasal Polyps, and Aspirin Sensitivity. The journal of allergy and clinical immunology. In practice, 5(4), 1095–1101.e1. [Link]

-

Bonsignore, G., Profita, M., Gjomarkaj, M., Sciarrino, S., Riccobono, L., & Vignola, A. M. (1997). Leukotriene E4 plasma levels in adult asthmatic patients with variable disease severity. Allergy, 52(7), 738–742. [Link]

-

Dal Negro, R. W., Tognella, S., & Micheletto, C. (2011). Reference urinary LTE4 levels in normal individuals: a pilot study. European annals of allergy and clinical immunology, 43(1), 22–28. [Link]

-

Christie, P. E., Tagari, P., Ford-Hutchinson, A. W., Charlesson, S., Chee, P., Arm, J. P., & Lee, T. H. (1991). Urinary leukotriene E4 concentrations increase after aspirin challenge in aspirin-sensitive asthmatic subjects. The American review of respiratory disease, 143(5 Pt 1), 1025–1029. [Link]

-

Hsu, C. Y., Lin, Y. C., & Yao, T. C. (2014). Urinary LTE4 levels as a diagnostic marker for IgE-mediated asthma in preschool children: a birth cohort study. PloS one, 9(12), e115219. [Link]

-

Foster, A., Fitzsimmons, B., & Letts, L. G. (1986). The synthesis of N-acetyl-leukotriene E4 and its effects on cardiovascular and respiratory function of the anesthetized pig. Prostaglandins, 31(6), 1077–1086. [Link]

-

Dal Negro, R. W., Tognella, S., & Micheletto, C. (2011). Reference urinary LTE4 levels in normal individuals: a pilot study. European annals of allergy and clinical immunology, 43(1), 22–28.

-

Taylor & Francis. (n.d.). N-acetyltransferase – Knowledge and References. Retrieved from [Link]

-

Arm, J. P., O'Hickey, S. P., & Spur, B. W. (1993). Airway responsiveness to leukotriene C4 (LTC4), leukotriene E4 (LTE4) and histamine in aspirin-sensitive asthmatic subjects. The European respiratory journal, 6(10), 1468–1473.

-

Butcher, N. J., & Minchin, R. F. (2012). Role of N-acetyltransferase 2 acetylation polymorphism in 4, 4'-methylene bis (2-chloroaniline) biotransformation. Journal of applied toxicology, 32(9), 686–693. [Link]

-

Hackshaw, K. V., Voelkel, N. F., Thomas, R. B., & Westcott, J. Y. (1992). Urine leukotriene E4 levels are elevated in patients with active systemic lupus erythematosus. The Journal of rheumatology, 19(2), 252–258.

-

Boyce, J. A. (2007). The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications. The Journal of allergy and clinical immunology, 119(5), 1095–1101. [Link]

-

Raftos, J. E., Whillier, S., & Kuchel, P. W. (2007). Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes. The international journal of biochemistry & cell biology, 39(9), 1698–1706. [Link]

-

Li, W., & Tse, F. L. (2015). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 28(6), 328-337.

-

Vree, T. B., van den Biggelaar-Martea, M., Verwey-van Wissen, C. P., & Hekster, Y. A. (1994). Pharmacokinetics, Acetylation-Deacetylation, Renal Clearance, and Protein Binding of Sulphamerazine, N4-acetylsulphamerazine, and N4-trideuteroacetylsulphamerazine in 'Fast' and 'Slow' Acetylators. Arzneimittel-Forschung, 44(10), 1148–1154.

-

Foy, K. C., & Thompson, P. R. (2011). Design, synthesis, and kinetic characterization of protein N-terminal acetyltransferase inhibitors. Bioorganic & medicinal chemistry, 19(14), 4220–4228. [Link]

-

Malmstrom, K., Rioux, N., & T-C., Y. (1992). N-acetyl[3H]leukotriene D4: a stable internal standard for automated BIO-FAST HPLC extraction and separation of LTE4 from human urine. Prostaglandins, 43(6), 523–532. [Link]

-

Dal Negro, R. W., Micheletto, C., & Tognella, S. (2008). Urinary LTE4 Is Higher After Nasal Provocation Test With L-ASA in Bronchial Than in Only Nasal Responders. Journal of investigational allergology & clinical immunology, 18(4), 282–288.

-

Li, Y., et al. (2021). N-Acetyltransferase 9 Inhibits Porcine Reproductive and Respiratory Syndrome Virus Proliferation by N-Terminal Acetylation of the Structural Protein GP5. Journal of Virology, 95(22), e01153-21. [Link]

Sources

- 1. In vivo metabolism of leukotriene C4 in germ-free and conventional rats. Fecal excretion of N-acetylleukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of leukotrienes E4, N-acetyl E4 and of four of their novel omega- and beta-oxidative metabolites in airways of guinea-pig and man in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthesis of N-acetyl-leukotriene E4 and its effects on cardiovascular and respiratory function of the anesthetized pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of leukotriene E4 by rat tissues: formation of N-acetyl leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stepwise Algorithm for Biliary Cannulation in Endoscopic Retrograde Cholangiopancreatography in the Era of Endoscopic Ultrasound-Guided Biliary Drainage: A Single-Center Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urine leukotriene E4 levels are elevated in patients with active systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leukotriene E4 plasma levels in adult asthmatic patients with variable disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of the major endogenous leukotriene metabolite in the bile of rats as N-acetyl leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A step-by-step guide for conducting safe and successful bile duct cannulated [syngeneintl.com]

- 11. In vivo formation of beta-oxidized metabolites of leukotriene E4 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cris.biu.ac.il [cris.biu.ac.il]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

N-Acetyl-Leukotriene E4: Unraveling Its Function in Eosinophil-Mediated Inflammation

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cysteinyl leukotrienes (CysLTs) are potent lipid mediators integral to the pathophysiology of allergic inflammation, with eosinophils being both a primary source and a key target of these molecules. While the roles of leukotriene C4 (LTC4), D4 (LTD4), and E4 (LTE4) are well-documented, the biological functions of their metabolites are less understood. This technical guide provides an in-depth exploration of N-acetyl-leukotriene E4 (N-acetyl-LTE4), a significant metabolite of LTE4. We will delve into its biosynthesis, its relationship with the broader CysLT pathway, and its established and hypothesized functions in eosinophil-mediated inflammation. This guide will also provide detailed, field-proven protocols for investigating the effects of this compound on eosinophil chemotaxis, degranulation, and cytokine release, offering a framework for researchers to elucidate its role in inflammatory disease and as a potential therapeutic target.

Introduction: The Eosinophil and Cysteinyl Leukotriene Axis in Allergic Inflammation

Eosinophils are granulocytic leukocytes that play a central role in the pathogenesis of allergic diseases, including asthma and allergic rhinitis.[1][2][3] Their recruitment to and activation within inflamed tissues are hallmark features of these conditions. Eosinophils are major sources of a plethora of inflammatory mediators, including the cysteinyl leukotrienes (CysLTs).[1][4][5]

The CysLT pathway begins with the release of arachidonic acid from the cell membrane, which is then converted through a series of enzymatic steps to LTC4.[4] Extracellularly, LTC4 is metabolized to LTD4 and subsequently to the more stable LTE4.[4][6] These CysLTs exert their pro-inflammatory effects by binding to specific G-protein coupled receptors, primarily CysLT1R and CysLT2R, which are expressed on eosinophils and other immune cells.[1][6] More recently, additional receptors responsive to LTE4, such as GPR99 (also known as OXGR1 or CysLT3R) and the purinergic receptor P2Y12, have been identified, expanding the complexity of CysLT signaling.[2][4][5][7][8][9][10][11][12]

Biosynthesis and Metabolism: The Emergence of N-Acetyl-Leukotriene E4

This compound is a further metabolite of LTE4, formed through the action of N-acetyltransferases.[11][13] This metabolic step was initially considered a detoxification pathway, suggesting that this compound was an inactive end-product.[10] However, emerging evidence challenges this notion, indicating that this compound retains considerable biological activity.[3][14] In fact, studies on airway smooth muscle have shown this compound to be roughly equiactive with LTE4 in inducing contractions, suggesting it is far from an inert metabolite.[3] Given that LTE4 is known to induce eosinophil migration into the airways, the bioactivity of its N-acetylated form warrants significant investigation into its own potential pro-inflammatory functions.[15][16]

dot

Caption: Biosynthesis pathway of this compound.

The Function of this compound in Eosinophil-Mediated Inflammation: A Mechanistic Overview

While direct studies on the effects of this compound on eosinophils are limited, we can infer its potential functions based on its structural similarity to and comparable bioactivity with LTE4. LTE4 has been shown to be a potent inducer of eosinophil influx into the airways in asthmatic individuals.[15][16] This suggests that CysLTs play a crucial role in eosinophil migration.

Eosinophil Chemotaxis

Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in the recruitment of eosinophils to sites of allergic inflammation. While LTE4 is a known chemoattractant for eosinophils, the role of this compound in this process is an area of active investigation. Given its bioactivity, it is plausible that this compound also acts as a chemoattractant for eosinophils, potentially signaling through the same or similar receptors as LTE4, such as GPR99.

Eosinophil Degranulation

Upon activation, eosinophils release a variety of potent effector molecules stored within their granules, including cytotoxic proteins and pro-inflammatory mediators. This process, known as degranulation, contributes significantly to tissue damage and amplification of the inflammatory response. Interestingly, some studies have shown that LTE4 can inhibit spontaneous eosinophil degranulation, suggesting a more complex regulatory role for this lipid mediator.[4] The effect of this compound on eosinophil degranulation remains to be elucidated and represents a critical area for future research.

Eosinophil Cytokine Release

Eosinophils are also a source of various cytokines that can modulate the immune response. There is evidence that CysLTs can induce the release of pre-formed IL-4 from eosinophils, highlighting a mechanism by which these lipid mediators can influence the Th2 inflammatory environment.[12][17] Investigating whether this compound can also trigger the release of cytokines from eosinophils is crucial to understanding its full impact on the inflammatory cascade.

dot

Caption: Hypothesized this compound signaling in eosinophils.

Experimental Protocols for Investigating this compound Function in Eosinophils

To facilitate research into the role of this compound in eosinophil-mediated inflammation, we provide the following detailed, self-validating experimental protocols.

Eosinophil Isolation from Human Peripheral Blood

Rationale: A highly purified eosinophil population is essential for accurate and reproducible results. Negative selection is the preferred method as it avoids unwanted activation of the cells.

Materials:

-

Human peripheral blood collected in EDTA or heparin tubes

-

Ficoll-Paque PLUS

-

EasySep™ Human Eosinophil Isolation Kit (or similar)

-

Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+

-

RPMI 1640 medium with 10% FBS

-

Centrifuge

-

EasySep™ Magnet

Protocol:

-

Dilute whole blood 1:1 with RPMI 1640.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate and discard the upper layers, leaving the granulocyte and erythrocyte layers.

-

Resuspend the granulocyte/erythrocyte pellet in HBSS and perform a red blood cell lysis.

-

Wash the remaining cells with HBSS and resuspend in the recommended buffer for the negative selection kit.

-

Follow the manufacturer's instructions for the EasySep™ Human Eosinophil Isolation Kit to deplete unwanted cells and enrich for eosinophils.

-

Assess purity by cytospin and differential staining (e.g., Wright-Giemsa). A purity of >98% is recommended.

-

Resuspend the purified eosinophils in the appropriate assay medium.

In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)

Rationale: The Boyden chamber assay is a classic and reliable method for quantifying the chemotactic response of cells to a specific agent.

Materials:

-

Purified human eosinophils

-

Boyden chamber apparatus

-

Polycarbonate filters (5 µm pore size)

-

This compound

-

Positive control (e.g., eotaxin/CCL11)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Fixative (e.g., methanol)

-

Stain (e.g., Giemsa or Diff-Quik)

-

Microscope

Protocol:

-

Prepare serial dilutions of this compound and the positive control in assay medium.

-

Add the chemoattractant solutions to the lower wells of the Boyden chamber. Add assay medium alone to the negative control wells.

-

Place the polycarbonate filter over the lower wells.

-

Add the purified eosinophil suspension (typically 1 x 10^6 cells/mL) to the upper wells.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours.

-

After incubation, remove the filter and wipe the upper surface to remove non-migrated cells.

-

Fix and stain the filter.

-

Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

-

Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).

dot

Caption: Eosinophil chemotaxis assay workflow.

Eosinophil Degranulation Assay (Measurement of Eosinophil-Derived Neurotoxin - EDN)

Rationale: The release of EDN, a specific eosinophil granule protein, is a reliable marker of eosinophil degranulation.[14]

Materials:

-

Purified human eosinophils

-

This compound

-

Positive control (e.g., ionomycin or aggregated IgG)

-

Assay medium (e.g., RPMI 1640)

-

96-well plate

-

Human EDN ELISA kit

-

Plate reader

Protocol:

-

Plate the purified eosinophils (e.g., 2 x 10^5 cells/well) in a 96-well plate.

-

Add serial dilutions of this compound, the positive control, or medium alone to the wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time (e.g., 1-4 hours).

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatants.

-

Quantify the concentration of EDN in the supernatants using a human EDN ELISA kit according to the manufacturer's instructions.

-

Express the results as the concentration of EDN (ng/mL) released.

Quantification of Cytokine Release from Eosinophils (ELISA)

Rationale: ELISA is a highly sensitive and specific method for quantifying the concentration of cytokines released into the culture supernatant.[6][9]

Materials:

-

Purified human eosinophils

-

This compound

-

Positive control (e.g., GM-CSF + eotaxin)

-

Assay medium (e.g., RPMI 1640)

-

96-well plate

-

ELISA kits for the cytokines of interest (e.g., IL-4, IL-5, IL-13)

-

Plate reader

Protocol:

-

Plate the purified eosinophils (e.g., 5 x 10^5 cells/well) in a 96-well plate.

-

Add serial dilutions of this compound, the positive control, or medium alone to the wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatants.

-

Quantify the concentration of the target cytokines in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Express the results as the concentration of the cytokine (pg/mL) released.

Data Presentation and Interpretation

For robust analysis and clear presentation, all quantitative data should be summarized in tables.

Table 1: Hypothetical Data for this compound-Induced Eosinophil Chemotaxis

| Treatment | Concentration (nM) | Migrated Cells/HPF (Mean ± SEM) | Chemotactic Index |

| Medium Control | - | 15 ± 3 | 1.0 |

| This compound | 1 | 25 ± 4 | 1.7 |

| 10 | 68 ± 7 | 4.5 | |

| 100 | 112 ± 12 | 7.5 | |

| Eotaxin (Positive Control) | 10 | 155 ± 15 | 10.3 |

Table 2: Hypothetical Data for this compound-Induced Eosinophil Degranulation (EDN Release)

| Treatment | Concentration (nM) | EDN Concentration (ng/mL) (Mean ± SEM) |

| Medium Control | - | 5.2 ± 0.8 |

| This compound | 1 | 6.1 ± 1.0 |

| 10 | 8.5 ± 1.2 | |

| 100 | 12.3 ± 1.8 | |

| Ionomycin (Positive Control) | 1000 | 45.7 ± 4.2 |

Table 3: Hypothetical Data for this compound-Induced IL-4 Release from Eosinophils

| Treatment | Concentration (nM) | IL-4 Concentration (pg/mL) (Mean ± SEM) |

| Medium Control | - | < 10 |

| This compound | 1 | 15 ± 3 |

| 10 | 42 ± 6 | |

| 100 | 78 ± 9 | |

| GM-CSF + Eotaxin (Positive Control) | - | 150 ± 18 |

Conclusion and Future Directions

The study of this compound represents a new frontier in understanding the complexities of eosinophil-mediated inflammation. While its role has been historically overshadowed by its precursor, LTE4, the evidence of its biological activity necessitates a thorough investigation of its specific functions. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore the effects of this compound on eosinophil chemotaxis, degranulation, and cytokine release. Elucidating the signaling pathways and receptor interactions of this compound in eosinophils will not only enhance our fundamental understanding of allergic inflammation but may also unveil novel therapeutic targets for the treatment of eosinophilic disorders.

References

-

Bandeira-Melo, C., & Weller, P. F. (2003). Eosinophils and cysteinyl leukotrienes. Prostaglandins, Leukotrienes and Essential Fatty Acids, 69(2-3), 135-143. [Link]

-

Machado-Neto, J. A., & Weller, P. F. (2017). Cysteinyl Leukotrienes in Eosinophil Biology: Functional Roles and Therapeutic Perspectives in Eosinophilic Disorders. Frontiers in Medicine, 4, 105. [Link]

-

Nagata, M., & Hirahara, K. (2003). The roles of cysteinyl leukotrienes in eosinophilic inflammation of asthmatic airways. International Archives of Allergy and Immunology, 131(Suppl. 1), 30-34. [Link]

-

Esnault, S., et al. (2021). Evaluation of eosinophil degranulation by the measurement of EDN in eosinophil conditioned media. ResearchGate. [Link]

-